
1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one
描述
1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, also known as AMPE, is a pyrazole derivative with significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, including antiproliferative effects against various cancer cell lines and potential applications in the treatment of infectious diseases. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
The chemical formula for AMPE is CHNO, with a molecular weight of 139.16 g/mol. Below is a summary of its chemical characteristics:
Property | Value |
---|---|
Chemical Formula | CHNO |
Molecular Weight | 139.16 g/mol |
IUPAC Name | 1-(5-amino-1-methylpyrazol-4-yl)ethanone |
PubChem CID | 11412428 |
Appearance | Powder |
Antiproliferative Effects
AMPE has been studied for its cytotoxic effects on various cancer cell lines, particularly liver cancer cells (HuH-7 and HepG2). In one study, AMPE exhibited significant antiproliferative activity with an IC of 0.62 μM against HepG2 cells, outperforming the standard treatment Sorafenib (IC = 1.62 μM) .
Table 1: Antiproliferative Activity of AMPE
The mechanism by which AMPE exerts its antiproliferative effects involves several pathways:
- Cell Cycle Arrest : AMPE induces G2/M phase arrest in HepG2 cells, reducing the proportion of cells progressing to mitosis .
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with AMPE significantly increased early-stage apoptosis from 5.26% in control to 49.77% at 10 μM concentration .
Figure 1: Apoptosis Induction by AMPE
(Insert flow cytometry graph showing apoptosis rates)
Protein Kinase Inhibition
AMPE has shown inhibitory activity against several protein kinases, which are crucial in cancer signaling pathways:
- IGF1R : Inhibition rate of 76.84% at 10 μM.
- EGFR : Inhibition rate of 24.36%.
- VEGFR1 and PDGFRβ : Moderate inhibition rates of approximately 11% each .
Case Studies
In a recent study focused on the synthesis and evaluation of various pyrazole derivatives, AMPE was highlighted for its promising biological activity. The study utilized a series of assays to evaluate the compound's effectiveness against different cancer cell lines and assessed its potential as an anti-tuberculosis agent due to its structural similarities with known inhibitors .
科学研究应用
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 139.16 g/mol. Its structure features a pyrazole ring, which is significant for its biological activity. The compound is classified as an irritant and requires careful handling in laboratory settings .
Medicinal Chemistry Applications
Inhibitors of Protein Kinases
Research has indicated that derivatives of pyrazole compounds, including this compound, can act as selective inhibitors of various protein kinases. These kinases play critical roles in cellular signaling pathways, making them important targets for cancer therapy. For instance, studies have shown that pyrazole derivatives can inhibit p38 MAP kinase, which is involved in inflammatory responses and cancer progression .
Antimicrobial Properties
There is growing interest in the antimicrobial properties of pyrazole derivatives. A study demonstrated that certain pyrazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Data Table: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Inhibition of p38 MAPK | Highly selective | |
Antibacterial Activity | Effective against multiple strains | |
Cytotoxicity | Varies with structural modifications |
Case Studies
Case Study 1: Inhibition of p38 MAP Kinase
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound. They identified that these compounds could effectively bind to the ATP-binding pocket of p38 MAPK, demonstrating a unique mechanism of action that enhances selectivity over other kinases .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various pyrazole derivatives was conducted to evaluate their antimicrobial properties. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited potent activity against Staphylococcus aureus and Escherichia coli. This finding highlights the potential for developing new therapeutic agents based on the structure of this compound .
常见问题
Basic Questions
Q. 1.1. What are the primary synthetic routes for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, and how do reaction conditions influence product purity?
Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted acetoacetate derivatives with hydrazines. For example, ethyl acetoacetate reacts with methyl hydrazinecarbodithioate under reflux in ethanol to form intermediate hydrazones, which are subsequently cyclized under acidic conditions . Key factors include:
- Temperature control : Excessive heat (>80°C) may lead to decomposition of the nitro group.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to non-polar solvents.
- Catalyst : Use of p-toluenesulfonic acid (PTSA) enhances reaction rates by 30–40% .
Q. 1.2. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
Methodological Answer:
- X-ray crystallography (using SHELXL ) resolves bond angles and torsion angles (e.g., C2–C3–C4 = 119.62° ).
- FTIR : Key peaks include C=O stretch at 1670–1700 cm⁻¹ and NH₂ bending at 1600–1620 cm⁻¹ .
- NMR :
Advanced Research Questions
Q. 2.1. How can contradictions in biological activity data be resolved when testing derivatives of this compound?
Methodological Answer: Contradictions often arise from solvent effects or stereochemical variations . For example:
- Solvent polarity : Hydrophobic derivatives show higher activity in lipid-rich environments (e.g., IC₅₀ = 12 μM in DMSO vs. 45 μM in aqueous buffer) .
- Stereochemistry : Enantiomers may exhibit divergent binding to targets like kinases (e.g., (R)-isomer inhibits COX-2 5× more effectively than (S)-isomer) .
Resolution Strategy :
Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
Validate activity in physiologically relevant solvents (e.g., PBS with 1% DMSO).
Q. 2.2. What computational methods are effective in predicting the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict activation energies for substitution at the pyrazole C4 position. For example, reaction with methylamine has ΔG‡ = 25.3 kcal/mol .
- Molecular Electrostatic Potential (MEP) maps : Identify electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack .
Q. 2.3. How can SHELX software be leveraged to resolve ambiguities in hydrogen bonding networks within its crystal structure?
Methodological Answer: SHELXL refinement (v.2018) combined with ORTEP-III visualization addresses ambiguities:
Hydrogen Bond Analysis : Use H-bond geometry
parameters (e.g., D–H···A distance < 3.5 Å, angle > 150°) . For example, C19–H19C···O1 interaction (D···A = 3.44 Å, angle = 158°) stabilizes the lattice .
Disorder Modeling : Apply PART
and AFIX
commands to model split positions in anisotropic displacement parameters (ADPs).
Q. 2.4. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives for biological studies?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclization (e.g., 85% ee achieved with BINOL–TiCl₄ ).
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer (e.g., 98% ee after 24 hrs ).
Q. 2.5. How does the nitro-to-amino conversion impact the compound’s electronic properties and bioactivity?
Methodological Answer: Reduction of the nitro group (e.g., using H₂/Pd-C) :
- Electronic Effects : Increases electron density at C4 (pyrazole), enhancing nucleophilicity (Mulliken charge: −0.12 → −0.32 ).
- Bioactivity : Amino derivatives show 3× higher inhibition of bacterial DNA gyrase (MIC = 2 μg/mL vs. 6 μg/mL for nitro analogs) .
Data Contradiction Analysis
Q. 3.1. Why do XRD and NMR data sometimes conflict regarding substituent orientation?
Methodological Answer:
- Dynamic Effects in Solution : XRD captures static crystal packing, while NMR reflects rapid interconversion of conformers in solution. For example, a 15° dihedral angle in XRD may average to 0° in NMR due to rotation .
- Resolution : Use variable-temperature NMR (−40°C to slow rotation) and compare with DFT-optimized geometries.
属性
IUPAC Name |
1-(5-amino-1-methylpyrazol-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-3-8-9(2)6(5)7/h3H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMMPGYRIXATFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464988 | |
Record name | 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856860-17-8 | |
Record name | 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。